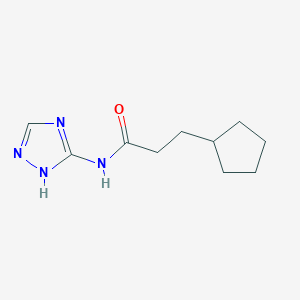

3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide” is a chemical compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, like “this compound”, often involves a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates . This transformation may undergo nucleophilic attack of amidines on isocyanates and copper promoted intramolecular N–N oxidative coupling .Aplicaciones Científicas De Investigación

Potential Research Applications in Pharmacology

In pharmacology, compounds similar to "3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide" might be studied for their pharmacokinetic properties, therapeutic potentials, and biochemical interactions within biological systems. Research might focus on evaluating their efficacy as therapeutic agents for treating diseases, understanding their metabolism and elimination in humans, and investigating their potential side effects and interactions with other drugs.

Research on Drug Metabolism and Pharmacokinetics

Studies on drug metabolism and pharmacokinetics are crucial for understanding how drugs are absorbed, distributed, metabolized, and excreted from the body. For example, research on the metabolism and excretion of cyclophosphamide and its enantiomers in patients with breast cancer revealed insights into the enantioselectivity and influence of various cytochrome P450 enzymes on the drug's kinetic disposition (Fernandes et al., 2011). Such studies highlight the importance of understanding the pharmacokinetics of chemical compounds for developing effective and safe medications.

Investigation of Specific Drug Interactions

Research also delves into specific drug interactions to optimize therapeutic outcomes and minimize adverse effects. For instance, the differential impairment of triazolam and zolpidem clearance by ritonavir underscores the impact of drug interactions on the pharmacokinetics of administered compounds (Greenblatt et al., 2000). Understanding such interactions is crucial for the safe and effective use of drugs in clinical practice.

Mecanismo De Acción

Target of Action

Compounds in the 1,2,4-triazole class are known to have anticancer activity. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

The mode of action of 1,2,4-triazoles involves hydrogen-bonding and dipole interactions with biological receptors .

Biochemical Pathways

1,2,4-triazoles are known to have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Result of Action

1,2,4-triazoles are known to have various biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Propiedades

IUPAC Name |

3-cyclopentyl-N-(1H-1,2,4-triazol-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c15-9(13-10-11-7-12-14-10)6-5-8-3-1-2-4-8/h7-8H,1-6H2,(H2,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIHMUXUQGGBGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)NC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2975111.png)

![(2R)-2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B2975113.png)

![1-benzyl-N-butyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2975116.png)

![(E)-2-(4-methylphenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2975123.png)

![Ethyl 2-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoylamino]-1,3-thiazole-4-carboxylate](/img/structure/B2975129.png)

![(2E)-2-[[4-[(E)-N-methoxy-C-methylcarbonimidoyl]anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2975132.png)

![6-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2975133.png)